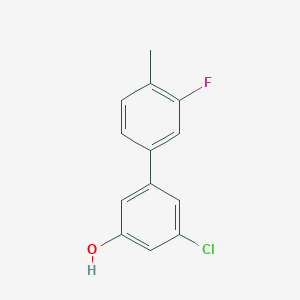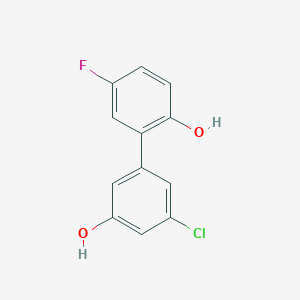
5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Formylthiophen-2-yl)-3-chlorophenol (5-FTCP) is a synthetic organic compound with a wide range of applications in scientific research. This molecule is composed of a phenol, 5-formylthiophene, and a chlorine atom. It is a colorless to pale yellow crystalline solid with a molecular weight of about 225.3 g/mol. 5-FTCP is soluble in most organic solvents and has a melting point of about 72-74°C.
Aplicaciones Científicas De Investigación
5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, such as phenylacetic acid, phenylpropionic acid, and phenylbutanoic acid. 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has also been used as a model compound to study the mechanism of organic reactions, such as the Diels-Alder reaction and the Claisen rearrangement. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has been used as a reagent for the synthesis of 5-substituted thiophenes, which are important building blocks for the synthesis of a variety of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is not well understood. However, it is believed that the chlorine atom in the molecule acts as a nucleophile, which reacts with the electrophilic aromatic ring of the phenol to form a covalent bond. This bond is then further stabilized by the presence of the 5-formylthiophene group. This mechanism is believed to be responsible for the reactivity of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% are not well understood. However, some studies have suggested that 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% may have anti-inflammatory and anti-angiogenic properties. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has been shown to inhibit the growth of some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% in laboratory experiments is its availability and low cost. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is relatively stable and can be stored for long periods of time. However, the reactivity of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is limited, and it is not suitable for use in some organic reactions.
Direcciones Futuras
The future directions for 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies into the mechanism of action of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% and its reactivity in organic reactions are needed. Finally, research into the potential use of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% as a therapeutic agent should also be explored.
Métodos De Síntesis
The synthesis of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is accomplished by a three-step process. The first step involves the reaction of 5-formylthiophene and 3-chlorobenzoic acid in the presence of anhydrous aluminum chloride and pyridine. This reaction yields 5-(5-formylthiophen-2-yl)-3-chlorobenzoic acid. The second step involves the reaction of the acid with sodium hydroxide in an aqueous medium. This yields 5-(5-formylthiophen-2-yl)-3-chlorophenol. Finally, the product is purified by recrystallization from methanol.
Propiedades
IUPAC Name |
5-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAAWMKKDYNTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685923 |
Source


|
| Record name | 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-68-0 |
Source


|
| Record name | 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














